molecular formula C22H23BrN2O2 B11602586 9-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

9-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B11602586
M. Wt: 427.3 g/mol
InChI Key: RWYBMCIWXSAAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a carbonyl group under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxy derivatives

    Substitution: Formation of various substituted carbazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a therapeutic agent. Carbazole derivatives are known for their antiviral, anticancer, and antimicrobial activities . This compound, in particular, has shown promise in preliminary studies for its ability to inhibit certain biological pathways involved in disease progression.

Medicine

In medicine, the compound is being investigated for its potential use in drug development. Its unique structural features make it a candidate for the design of new drugs targeting specific molecular pathways. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 9-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in key biological pathways. This can lead to the inhibition of disease-related processes and the promotion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one apart is its unique combination of functional groups and structural features. The presence of the bromophenyl group, hydroxy group, and carbazole core provides a versatile platform for chemical modifications and the development of new derivatives with enhanced biological activities.

Properties

Molecular Formula

C22H23BrN2O2

Molecular Weight

427.3 g/mol

IUPAC Name

9-[3-(4-bromoanilino)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

InChI

InChI=1S/C22H23BrN2O2/c1-14-5-10-20-19(11-14)18-3-2-4-21(27)22(18)25(20)13-17(26)12-24-16-8-6-15(23)7-9-16/h5-11,17,24,26H,2-4,12-13H2,1H3

InChI Key

RWYBMCIWXSAAMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CNC4=CC=C(C=C4)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.